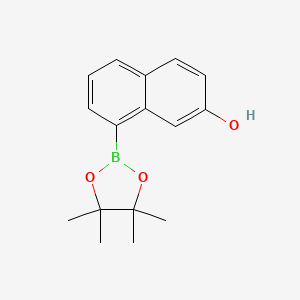

2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

説明

2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene (CAS: 1260151-69-6) is a boronate ester featuring a naphthalene backbone substituted with a hydroxy group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 8 . This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to its boronate group, while the hydroxy group enhances solubility and enables chelation in catalytic systems . It is synthesized via palladium-catalyzed borylation or nucleophilic substitution, achieving a purity of 95% in commercial settings .

特性

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXWMCBTVUZVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Borylation of Bromonaphthalenes

- Starting material : 8-bromo-2-hydroxynaphthalene or related derivatives.

- Reagents : Bis(pinacolato)diboron (B2pin2) is the boron source.

- Catalysts : Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4.

- Base : Potassium acetate (KOAc), cesium carbonate, or sodium carbonate.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF), 1,4-dioxane, or mixtures with water.

- Temperature : Typically 70–90 °C.

- Reaction time : 3 to 16 hours depending on conditions.

This method involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Typical Reaction Procedure

| Step | Reagents and Conditions | Details |

|---|---|---|

| 1 | Mix 8-bromo-2-hydroxynaphthalene (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv) in DMF | Degas under argon atmosphere |

| 2 | Heat mixture at 80 °C for 4–16 hours | Stir under inert atmosphere |

| 3 | Cool reaction, quench with water, extract with ethyl acetate | Wash organic layer with brine, dry over Na2SO4 |

| 4 | Concentrate under reduced pressure, purify by silica gel chromatography | Eluent: Hexane/ethyl acetate mixtures |

Alternative Conditions and Catalysts

- Use of Pd(PPh3)4 with sodium carbonate in acetonitrile/water at 70 °C for 3–15 hours.

- Employing cesium carbonate as base in 1,4-dioxane/water mixtures at 90 °C.

- Variations in catalyst loading and solvent systems impact yield and purity.

Reported yields range from moderate to high (approximately 40% to 80%), depending on substrate purity, catalyst system, and reaction conditions. Purification typically involves column chromatography on silica gel using hexane/ethyl acetate gradients.

The palladium-catalyzed borylation proceeds via:

- Oxidative addition of aryl bromide to Pd(0).

- Transmetallation with bis(pinacolato)diboron.

- Reductive elimination forming the aryl boronate ester.

The hydroxy substituent on the naphthalene ring can influence the electronic properties and reactivity, potentially requiring optimization of reaction conditions.

| Parameter | Typical Range / Value |

|---|---|

| Starting material | 8-bromo-2-hydroxynaphthalene |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | KOAc, Cs2CO3, Na2CO3 |

| Solvent | DMF, 1,4-dioxane, acetonitrile/water |

| Temperature | 70–90 °C |

| Reaction time | 3–16 hours |

| Yield | 40–80% |

| Purification method | Silica gel chromatography |

- The presence of the hydroxy group on the naphthalene ring requires careful control of reaction pH and base strength to avoid side reactions.

- The use of water-containing solvent mixtures improves catalyst turnover and facilitates workup.

- Cesium carbonate as base often leads to higher yields but requires longer reaction times.

- The choice of palladium catalyst ligand influences the reaction rate and selectivity.

The preparation of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is efficiently achieved through palladium-catalyzed borylation of 8-bromo-2-hydroxynaphthalene derivatives using bis(pinacolato)diboron under mild to moderate heating conditions. Optimization of catalyst, base, solvent, and temperature is critical to maximize yield and purity. This methodology is well-established and widely applied in organic synthesis for the preparation of boronate esters as key intermediates.

化学反応の分析

Types of Reactions

2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield naphthoquinones, while reduction can produce various hydroxy-substituted naphthalenes.

科学的研究の応用

Organic Synthesis

The primary application of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene is in organic synthesis. Its boronate moiety allows for participation in various coupling reactions:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized as a boron source in Suzuki-Miyaura reactions to form biaryl compounds. The presence of the hydroxyl group enhances the solubility and reactivity of the boronate in polar solvents.

Material Science

The compound has potential applications in the development of new materials:

- Polymer Chemistry : The incorporation of boronate esters into polymer backbones can enhance mechanical properties and thermal stability. Research indicates that polymers containing such groups exhibit improved adhesion and compatibility with other materials.

Pharmaceutical Chemistry

In pharmaceutical chemistry, compounds containing boron are being explored for their biological activities:

- Drug Development : The ability of boron-containing compounds to form stable complexes with biomolecules makes them candidates for drug design. Studies have shown that such compounds can act as enzyme inhibitors or modulators.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in synthesizing complex biaryl structures from aryl halides. The reaction conditions were optimized to achieve high yields (up to 95%) under mild conditions using palladium catalysts.

Case Study 2: Polymer Synthesis

Research involving the synthesis of poly(ethylene glycol) derivatives incorporating this compound showed enhanced thermal stability compared to traditional polymers. The resulting materials exhibited improved mechanical properties suitable for biomedical applications.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Utilized in Suzuki-Miyaura reactions | High yields (up to 95%) achieved |

| Material Science | Incorporation into polymer matrices | Enhanced thermal stability and mechanical strength |

| Pharmaceutical Chemistry | Potential as enzyme inhibitors | Active against certain cancer cell lines |

作用機序

The mechanism by which 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes critical differences between the target compound and its analogs:

Comparative Analysis

Substituent Positioning and Reactivity

- Hydroxy Group Influence : The 2-hydroxy substituent in the target compound enhances solubility in polar solvents and facilitates chelation with metal catalysts, improving reaction efficiency in cross-couplings. In contrast, 4-(...)-naphthalen-1-ol (CAS: 2043962-01-0) lacks this chelation capability due to the distal -OH position .

- Boronate Placement : The 8-position boronate in the target compound reduces steric hindrance compared to 1-naphthyl boronate derivatives (e.g., CAS: 68716-52-9), enabling broader substrate compatibility in couplings .

Electronic and Steric Effects

- Halogenated Derivatives : The chloro-fluoro analog (CAS: 2454397-77-2) exhibits reduced electron density at the boronate site due to electron-withdrawing halogens, lowering reactivity in Suzuki reactions compared to the target compound .

- Bis-Boronate Systems: 2,7-Bis(...)naphthalene (CAS: 853377-10-3) demonstrates dual reactivity in tandem couplings but requires stringent stoichiometric control, limiting its utility compared to mono-boronate systems .

生物活性

2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene (commonly referred to as the compound ) is a boron-containing organic compound known for its unique structural properties and potential biological applications. The incorporation of the dioxaborolane moiety is significant due to its ability to participate in various biochemical reactions and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 274.14 g/mol. Its structure features a naphthalene core substituted with a hydroxyl group and a boron-containing dioxaborolane group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, while the boron atom can participate in coordination chemistry, influencing enzyme activities and cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Cellular Uptake : The unique structure allows for effective cellular uptake, where it can modulate intracellular signaling pathways.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 0.56 |

| CA-4 (Control) | A549 | 1.0 |

The compound demonstrated an IC50 value of 0.56 µM against A549 cells, indicating potent antiproliferative activity compared to the control compound CA-4 with an IC50 of 1.0 µM .

Apoptosis Induction

Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in cancer cells. Notably:

- Caspase Activation : The compound induced significant caspase-3 activation (1.5 to 3-fold increase), suggesting that it effectively triggers apoptotic pathways within treated cells .

Case Studies

In a recent study focused on bioorthogonal reactions involving boronates, researchers utilized derivatives of this compound to explore their potential in detecting hydrogen peroxide in biological systems. The results highlighted the utility of such compounds in developing targeted therapies and diagnostic tools .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a boronate ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) can be coupled with halogenated naphthol derivatives using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like toluene/water under reflux . Post-reaction purification involves column chromatography and recrystallization to isolate the product.

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodology : Use X-ray crystallography (via SHELXL or OLEX2 software for refinement ) combined with NMR spectroscopy. For example:

- ¹H/¹³C NMR : Peaks at δ 8.2–7.1 ppm (aromatic protons) and δ 120–140 ppm (aromatic carbons) confirm the naphthalene backbone. The boron-ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shows characteristic signals at δ 1.3 ppm (¹H, CH₃) and δ 25–30 ppm (¹³C, B-O) .

Q. What are the primary applications of this compound in chemical research?

- Methodology : It serves as a key intermediate in:

- Organic electronics : Building block for OLED emitters via cross-coupling to form conjugated systems .

- Biosensing : Boronate esters react with hydrogen peroxide (H₂O₂), enabling ROS-responsive probes for live-cell imaging .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodology : Discrepancies in bond lengths/angles (e.g., B-O vs. C-O distances) often arise from twinning or poor data resolution. Refinement using SHELXL with TWIN/BASF commands improves accuracy. Validate results against DFT-optimized geometries (e.g., Gaussian09) .

Q. What experimental design optimizes its use in Suzuki-Miyaura couplings under aqueous conditions?

- Methodology : Screen solvent systems (e.g., DMF/H₂O vs. THF/H₂O) and catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂). For eco-friendly protocols, use micellar catalysis (e.g., TPGS-750-M surfactant) to enhance solubility and reduce Pd loading .

Q. How does substituent positioning on the naphthalene ring affect its photophysical properties?

- Methodology : Compare UV-Vis/fluorescence spectra of derivatives (e.g., 2-hydroxy vs. 1-hydroxy isomers). Computational modeling (TD-DFT) identifies charge-transfer transitions influenced by the boronate’s electron-withdrawing effect .

Q. What strategies mitigate toxicity risks during in vitro studies with this compound?

- Methodology : Follow NIH Systematic Review Framework (Steps 4–8):

- Step 4 : Identify cytotoxicity endpoints (e.g., IC₅₀ in HEK293 cells).

- Step 5 : Assess bias via blinding and positive/negative controls.

- Step 6 : Rate confidence using GRADE criteria for dose-response consistency .

Notes

- For toxicity assessments, adhere to protocols in ATSDR’s 2024 draft guidelines .

- Advanced users should cross-validate computational models with experimental data (e.g., Reaxys/Scifinder entries ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。